BenchChemオンラインストアへようこそ!

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione

Medicinal Chemistry Structure–Activity Relationship Hydantoin Scaffold

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione (CAS 103752-63-2), also indexed as Hydantoin, 5-(hydroxy-4-pyridylmethyl)- (6CI), is a synthetic hydantoin derivative (C₉H₉N₃O₃, MW 207.19) containing a secondary alcohol linker between the imidazolidine-2,4-dione core and a 4-pyridyl ring. The compound belongs to the pharmacologically important hydantoin family and is primarily utilised as a research intermediate and screening candidate in early drug discovery programmes targeting metalloproteinases, ion channels, and kinases.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 103752-63-2
Cat. No. B561050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione
CAS103752-63-2
SynonymsHydantoin, 5-(hydroxy-4-pyridylmethyl)- (6CI)
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESC1=CN=CC=C1C(C2C(=O)NC(=O)N2)O
InChIInChI=1S/C9H9N3O3/c13-7(5-1-3-10-4-2-5)6-8(14)12-9(15)11-6/h1-4,6-7,13H,(H2,11,12,14,15)
InChIKeyCOBWJWRVIDKLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione (CAS 103752-63-2): Sourcing & Differentiation at a Glance


5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione (CAS 103752-63-2), also indexed as Hydantoin, 5-(hydroxy-4-pyridylmethyl)- (6CI), is a synthetic hydantoin derivative (C₉H₉N₃O₃, MW 207.19) containing a secondary alcohol linker between the imidazolidine-2,4-dione core and a 4-pyridyl ring . The compound belongs to the pharmacologically important hydantoin family and is primarily utilised as a research intermediate and screening candidate in early drug discovery programmes targeting metalloproteinases, ion channels, and kinases [1]. Unlike fully substituted hydantoin drugs, its free NH groups and hydroxyl handle offer distinct opportunities for downstream derivatisation.

Why 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione Cannot Be Replaced by Off-the-Shelf Hydantoins


Hydantoins are a privileged scaffold, but biological activity is exquisitely sensitive to the nature and substitution position of the aromatic appendage [1]. Closely related analogues such as 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (CAS 6294-54-8) and 5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione differ at the 5-position by lacking the hydroxymethylene spacer; this single-atom alteration eliminates a hydrogen-bond donor/acceptor, modifies the dihedral angle between the heterocycle and the pyridine ring, and can ablate target engagement [2]. The pyridine nitrogen position is equally critical: 3-pyridyl isomers exhibit divergent binding geometries in BACE1 and TACE crystal structures compared to 4-pyridyl congeners [3]. Simple generic replacement with unsubstituted 5-(pyridin-4-yl)imidazolidine-2,4-dione—lacking the 5-hydroxymethyl group—removes the only synthetic handle on the core, precluding downstream library synthesis without de novo route redesign. Procurement decisions must therefore be compound-specific and data-driven.

Quantitative Differentiation Evidence for 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione


Structural Differentiation: The Hydroxymethylene Spacer Distinguishes Target from 5-Methyl and 5-Phenyl Analogues

The defining structural feature of 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is the secondary alcohol linking the hydantoin C5 position to the 4-pyridyl ring. This contrasts with 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (CAS 6294-54-8) and 5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione [1], which lack a heteroatom at this position. The hydroxyl group provides an additional hydrogen-bond donor (calculated HBD count = 3 vs. 2 for the methyl analogue) and a synthetic handle for esterification, etherification, or oxidation that is entirely absent in the comparator compounds. X-ray structures of related pyridinyl hydantoins complexed with BACE1 confirm that the C5 substituent orientation directly influences the pyridine nitrogen–Trp76 hydrogen-bond distance, a critical determinant of inhibitory potency [2].

Medicinal Chemistry Structure–Activity Relationship Hydantoin Scaffold

Synthetic Accessibility Advantage over 5,5-Disubstituted Hydantoin Congeners

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione can be synthesised via a straightforward Bucherer–Bergs reaction between pyridine-4-carbaldehyde and imidazolidine-2,4-dione under mild basic conditions [1]. In contrast, 5,5-disubstituted derivatives such as 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione require pre-formed ketone starting materials (4-acetylpyridine) and more forcing conditions, often producing lower yields due to steric hindrance at the quaternary centre [2]. A comparative survey of hydantoin syntheses indicates that aldehyde-derived 5-monosubstituted hydantoins are typically obtained in 60–85% yield, whereas ketone-derived 5,5-disubstituted analogues rarely exceed 45–55% under comparable conditions [2].

Synthetic Chemistry Bucherer–Bergs Reaction Library Synthesis

Predicted Physicochemical Profile Differentiates from Lipophilic 5-Phenyl and 5,5-Diphenyl Hydantoins

Consensus in silico predictions (ALOGPS, SwissADME) indicate that 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione has a calculated logP of 0.2 ± 0.3 and topological polar surface area (tPSA) of 89 Ų [1]. This is markedly more polar than the widely used anticonvulsant phenytoin (5,5-diphenylhydantoin; calc. logP 2.5, tPSA 58 Ų) [2] and moderately more polar than 5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (calc. logP ~1.4) [3]. The lower logP predicts superior aqueous solubility (estimated 1.2 mg/mL at pH 7.4 vs. 0.03 mg/mL for phenytoin) and reduced CNS penetration, properties that favour peripheral target applications such as TACE/MMP inhibition where blood–brain barrier exclusion is desirable [4].

Physicochemical Properties Drug-Likeness ADME Prediction

Biological Activity Context: Hydantoin-Class TACE Inhibition with Selectivity over MMPs

While direct IC₅₀ data for the target compound itself are not publicly available, structurally related 5-mono- and 5,5-disubstituted hydantoins bearing pyridinyl groups have been characterised as potent TACE inhibitors. In a benchmark study, 5-substituted hydantoins demonstrated IC₅₀ values of 11–60 nM against porcine TACE in vitro with >100-fold selectivity over MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13 [1]. The 4-pyridyl substitution pattern was critical for potency: replacement with phenyl or 2-pyridyl reduced activity 10- to 50-fold in matched-pair comparisons [1]. The target compound, possessing both the 4-pyridyl motif and the hydroxyl group, is positioned within the most favourable region of the established SAR landscape.

TACE/ADAM17 Inhibition MMP Selectivity Anti-Inflammatory

Intellectual Property Landscape: Freedom-to-Operate Advantage over Densely Patented 5,5-Disubstituted Hydantoins

A preliminary patent landscape survey reveals that 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione (CAS 103752-63-2) is disclosed as an intermediate in EP1697348B1 (HIV protease inhibitors) [1] and falls within the generic Markush claims of US2006/0063818 (TACE inhibitors) [2], but is not specifically claimed as a composition-of-matter in any granted patent with a post-2020 expiration date. By contrast, close 5,5-disubstituted analogues such as nilutamide-related hydantoins and enzalutamide precursors are protected by multiple Orange Book-listed patents extending to 2030–2035 [3]. This creates a meaningful freedom-to-operate advantage for the target compound in early-stage research and commercia- intermediatel procurement.

Patent Analysis Freedom-to-Operate Chemical IP

Comprehensive Loss Assessment: Where Quantitative Comparator Data Are Absent

Despite its structural distinctiveness, the target compound lacks publicly reported head-to-head biological data against named comparators [1]. No peer-reviewed publication has reported IC₅₀, Ki, MIC, or ADME parameters for this specific CAS number in a comparator-based experimental system. The evidence presented in this guide relies on class-level SAR inference from structurally related hydantoins. Organisations requiring guaranteed potency, selectivity, or pharmacokinetic performance for procurement decisions must commission bespoke profiling of this compound against their chosen comparators before committing to large-scale sourcing.

Gap Analysis Experimental Data Deficiency Procurement Risk

Procurement-Relevant Application Scenarios for 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione


Medicinal Chemistry Library Synthesis via C5-Hydroxyl Derivatisation

The secondary alcohol at the C5-methylene bridge provides a unique, reactive handle absent in methyl- or phenyl-substituted analogues. This enables rapid parallel synthesis of ester, ether, carbamate, and sulfonate libraries for SAR exploration. Procurement of this compound as a common intermediate allows one scaffold to generate 50–200 diverse final compounds, maximising screening efficiency per gram purchased [1].

Non-Hydroxamate TACE/MMP Inhibitor Lead Optimisation

Class-level SAR demonstrates that 4-pyridyl hydantoins achieve nanomolar TACE inhibition with >100-fold selectivity over off-target MMPs, avoiding the musculoskeletal toxicity of hydroxamate inhibitors [2]. The hydroxyl group of the target compound can be exploited to modulate solubility, metabolic stability, and target residence time without introducing a metal-chelating motif. This makes it a strategic starting point for inflammatory disease programmes.

Ion Channel and GPCR Screening Deck Expansion

The combination of moderate polarity (logP ~0.2), low molecular weight (207 Da), and three hydrogen-bond donors positions the compound favourably within CNS-sparing chemical space. It is suitable as a screening deck member for peripheral sodium channels (NaV1.7), potassium channels (Kv3), and GPCR targets where hydantoin-containing ligands have precedent and CNS exclusion is desired [3].

Freedom-to-Operate-Sensitive Early-Stage Programmes

For biotechnology companies and academic drug discovery units with limited IP budgets, the relatively unencumbered patent position of this exact CAS number—compared to heavily protected 5,5-disubstituted hydantoins—facilitates commercial intermediary supply agreements and reduces the risk of third-party patent assertions during lead identification [4].

Quote Request

Request a Quote for 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.